molecular formula C15H20ClN3O B262668 N-(3-chloro-4-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

N-(3-chloro-4-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

Cat. No. B262668
M. Wt: 293.79 g/mol
InChI Key: LNLFKVRIBYBVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CEIBA, and it is a potent and selective antagonist of the histamine H3 receptor.

Mechanism of Action

CEIBA acts as a selective antagonist of the histamine H3 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The histamine H3 receptor is involved in the regulation of neurotransmitter release, and its activation can lead to a wide range of physiological effects, including the modulation of sleep-wake cycles, appetite, and cognition.
Biochemical and Physiological Effects:
CEIBA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the release of histamine and other neurotransmitters, which can lead to a reduction in inflammation and allergic reactions. CEIBA has also been shown to have anti-tumor properties, and it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of CEIBA is its selectivity for the histamine H3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of CEIBA is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.

Future Directions

There are several potential future directions for research on CEIBA. One area of interest is the development of more potent analogs of CEIBA that can be used to achieve greater effects at lower concentrations. Another area of interest is the investigation of the potential applications of CEIBA in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research to elucidate the precise mechanisms of action of CEIBA and its potential effects on various physiological processes.

Synthesis Methods

The synthesis of CEIBA is a complex process that involves several steps. The first step involves the reaction of 3-chloro-4-ethoxybenzyl chloride with 1H-imidazole to form the intermediate 3-chloro-4-ethoxybenzyl-1H-imidazole. This intermediate is then reacted with 3-bromopropylamine to form the final product, CEIBA.

Scientific Research Applications

CEIBA has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of pharmacological effects, including anti-inflammatory, anti-tumor, and anti-allergic properties. CEIBA has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C15H20ClN3O

Molecular Weight

293.79 g/mol

IUPAC Name

N-[(3-chloro-4-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C15H20ClN3O/c1-2-20-15-5-4-13(10-14(15)16)11-17-6-3-8-19-9-7-18-12-19/h4-5,7,9-10,12,17H,2-3,6,8,11H2,1H3

InChI Key

LNLFKVRIBYBVAL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CNCCCN2C=CN=C2)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCCCN2C=CN=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.